molecular formula C13H15F3N2O3S B2957689 2-(4-(cyclopropanesulfonamido)phenyl)-N-(2,2,2-trifluoroethyl)acetamide CAS No. 1235075-15-6

2-(4-(cyclopropanesulfonamido)phenyl)-N-(2,2,2-trifluoroethyl)acetamide

Cat. No.: B2957689
CAS No.: 1235075-15-6
M. Wt: 336.33
InChI Key: QBDXFUHYPPRKGT-UHFFFAOYSA-N
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Description

2-(4-(Cyclopropanesulfonamido)phenyl)-N-(2,2,2-trifluoroethyl)acetamide is a synthetic organic compound of high interest in medicinal chemistry and pharmacological research. Its molecular structure incorporates two key pharmacophores: a cyclopropanesulfonamide moiety and a 2,2,2-trifluoroethylacetamide group. The cyclopropane ring is a common feature in drug design due to its ability to influence metabolic stability and the three-dimensional conformation of a molecule. The sulfonamide group can serve as a versatile bioisostere, potentially enabling the molecule to interact with a variety of enzyme active sites. The trifluoroethyl group is often utilized to modulate the compound's lipophilicity, metabolic profile, and binding affinity. While the specific biological profile and mechanism of action for this compound require further investigation by qualified researchers, compounds with similar structural elements are frequently explored in the development of targeted therapies. This product is intended for laboratory research purposes only and is strictly not for diagnostic, therapeutic, or any other human use. Researchers are responsible for conducting all necessary experiments to determine the compound's specific properties and applications.

Properties

IUPAC Name

2-[4-(cyclopropylsulfonylamino)phenyl]-N-(2,2,2-trifluoroethyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15F3N2O3S/c14-13(15,16)8-17-12(19)7-9-1-3-10(4-2-9)18-22(20,21)11-5-6-11/h1-4,11,18H,5-8H2,(H,17,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QBDXFUHYPPRKGT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1S(=O)(=O)NC2=CC=C(C=C2)CC(=O)NCC(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15F3N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

336.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 2-(4-(cyclopropanesulfonamido)phenyl)-N-(2,2,2-trifluoroethyl)acetamide is a synthetic molecule that has garnered attention in pharmacological research due to its potential biological activities. This article focuses on its biological activity, including its mechanisms of action, efficacy, and applications in various fields.

Chemical Structure and Properties

  • Molecular Formula : C₁₄H₁₈F₃N₃O₂S
  • Molecular Weight : 353.37 g/mol
  • CAS Number : 1346623-17-3

The structure features a cyclopropanesulfonamide moiety which is known for its biological activity, particularly in modulating enzyme functions and receptor interactions.

The biological activity of this compound is primarily attributed to its interaction with neurotransmitter systems. In particular, it has been shown to act as an inhibitor of the enzyme autotaxin, which plays a crucial role in the synthesis of lysophosphatidic acid (LPA). LPA is involved in various cellular processes including cell proliferation, migration, and survival.

Biological Activity Overview

  • Antimicrobial Activity : Studies have indicated that compounds similar to this compound exhibit significant antimicrobial properties against various bacterial strains. This is particularly relevant in the context of developing new antibiotics.
  • Insecticidal Properties : The compound serves as an intermediate in the synthesis of fluralaner, a broad-spectrum insecticide. Fluralaner operates by inhibiting GABA-gated chloride ion channels, leading to hyperexcitation and death in target insect species .
  • Neuroprotective Effects : Preliminary studies suggest that this compound may offer neuroprotective benefits by modulating neurotransmitter levels and reducing oxidative stress in neuronal cells.

Case Studies

  • In Vivo Studies : An investigation into the efficacy of fluralaner derivatives showed promising results in controlling flea and tick populations in veterinary applications . The compound demonstrated a prolonged effect lasting up to 12 weeks.
  • Enzyme Inhibition Assays : Research has focused on the inhibition of autotaxin by this compound, revealing IC50 values that suggest potent inhibition at low concentrations. This inhibition could be beneficial for conditions where LPA signaling is dysregulated.

Data Tables

Activity TypeEfficacyTarget Organism/EnzymeReference
AntimicrobialModerateVarious bacterial strains
InsecticidalHighFleas and ticks
Autotaxin InhibitionPotentAutotaxin
NeuroprotectivePromisingNeuronal cells

Comparison with Similar Compounds

Table 1: Key Structural and Pharmacological Comparisons

Compound Name Structure Highlights Target/Activity Key Differences Reference
Target Compound Cyclopropanesulfonamido-phenyl, trifluoroethyl-acetamide Not explicitly stated (likely sulfonamide-mediated enzyme inhibition) Unique cyclopropane-sulfonamide group -
Suvecaltamide 2-[4-(Isopropyl)phenyl]-N-(trifluoroethyl-pyridinyl)acetamide Voltage-activated calcium channel (Cav) stabilizer; antiepileptic Pyridinyl-ethoxy substituent vs. cyclopropanesulfonamido
N-Cyclohexyl-2-(4-fluorophenyl)-2-(N-propylacetamido)acetamide Fluorophenyl, propylacetamido, cyclohexyl Anti-exudative (analogous study) Fluorophenyl and branched alkyl vs. sulfonamido-trifluoroethyl
2,2,2-Trimethyl-N-(4-methylphenylsulfonyl)acetamide Trimethylacetamide, methylphenylsulfonyl Structural/conformational analysis (no explicit activity) Methylsulfonyl vs. cyclopropanesulfonamido; no trifluoroethyl
N-(4-Chloro-2-(trifluoromethyl)phenyl)acetamide Chloro-trifluoromethylphenyl, acetamide Research applications (unspecified) Chloro-trifluoromethylphenyl vs. sulfonamido-phenyl
2-(4-(3-(Benzodioxol-5-yl)ureido)phenyl)-N-(trifluoroethyl)acetamide Benzodioxolyl-ureido-phenyl, trifluoroethyl Not specified Ureido-benzodioxolyl vs. cyclopropanesulfonamido

Pharmacological and Physicochemical Insights

A. Sulfonamide Variations

The cyclopropanesulfonamido group in the target compound distinguishes it from analogs like suvecaltamide (isopropyl-phenyl) and 2,2,2-trimethyl-N-(4-methylphenylsulfonyl)acetamide (methylsulfonyl). Cyclopropane’s strained ring may enhance binding affinity to hydrophobic enzyme pockets compared to bulkier alkyl or aryl sulfonamides .

B. Trifluoroethyl Substitution

The trifluoroethyl group is shared with suvecaltamide and 2-(4-(3-(benzodioxol-5-yl)ureido)phenyl)-N-(trifluoroethyl)acetamide . This substituent improves metabolic stability by resisting oxidative degradation, a feature critical for central nervous system (CNS) drugs like suvecaltamide .

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